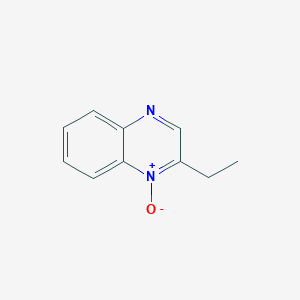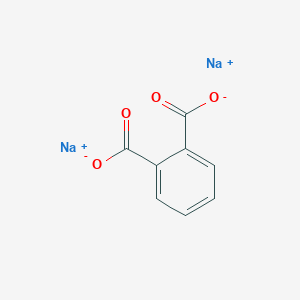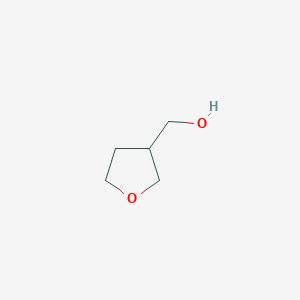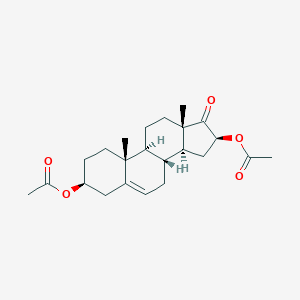
Conjonctyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Conjonctyl is a chemical compound that has been extensively researched for its potential applications in various fields. It is a synthetic molecule that has shown promising results in scientific studies.
Wissenschaftliche Forschungsanwendungen
Conjonctyl has been extensively researched for its potential applications in various fields. It has been shown to have antibacterial, antifungal, and antiviral properties. It has also been shown to have potential applications in cancer research, as it has been found to inhibit the growth of cancer cells. Additionally, Conjonctyl has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of Conjonctyl is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the disruption of various cellular processes, ultimately resulting in the death of the targeted cells.
Biochemical and Physiological Effects:
Conjonctyl has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins in the body, leading to the disruption of cellular processes. Additionally, Conjonctyl has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
Conjonctyl has several advantages for lab experiments. It is a synthetic molecule, which means that it can be easily produced in large quantities. Additionally, it has been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, Conjonctyl also has some limitations for lab experiments. It can be difficult to work with, as it is a highly reactive molecule. Additionally, its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are many potential future directions for research on Conjonctyl. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is a need for further research on the mechanism of action of Conjonctyl, which could lead to the development of new applications for the molecule. Finally, there is a need for more research on the potential side effects of Conjonctyl, as well as its interactions with other drugs and chemicals.
Synthesemethoden
Conjonctyl is synthesized through a multi-step process that involves the use of various chemicals and reagents. The first step involves the reaction of a carboxylic acid with a primary amine to form an amide. This amide is then reacted with an isocyanate to form a urea derivative. The final step involves the reaction of the urea derivative with a thiol to form Conjonctyl.
Eigenschaften
CAS-Nummer |
18981-26-5 |
|---|---|
Produktname |
Conjonctyl |
Molekularformel |
C22H18O9Si |
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
3-[bis(3-carboxy-2-hydroxyphenyl)-methylsilyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C22H18O9Si/c1-32(14-8-2-5-11(17(14)23)20(26)27,15-9-3-6-12(18(15)24)21(28)29)16-10-4-7-13(19(16)25)22(30)31/h2-10,23-25H,1H3,(H,26,27)(H,28,29)(H,30,31) |
InChI-Schlüssel |
LJPWBTLOVMUKJG-UHFFFAOYSA-N |
SMILES |
C[Si](C1=CC=CC(=C1O)C(=O)O)(C2=CC=CC(=C2O)C(=O)O)C3=CC=CC(=C3O)C(=O)O |
Kanonische SMILES |
C[Si](C1=CC=CC(=C1O)C(=O)O)(C2=CC=CC(=C2O)C(=O)O)C3=CC=CC(=C3O)C(=O)O |
Andere CAS-Nummern |
18981-26-5 |
Synonyme |
conjonctyl methylsilanetriol salicylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















